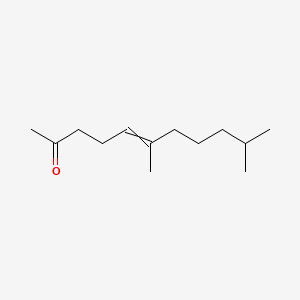

6,10-Dimethyl-5-undecen-2-one

Description

Chemical Classification and Structural Features of 6,10-Dimethyl-5-undecen-2-one

This compound is classified as an unsaturated aliphatic ketone. ontosight.aievitachem.com Its backbone is an eleven-carbon chain, identifying it as an undecenone. ontosight.ai The structure is characterized by a ketone functional group (a carbonyl group, C=O) at the second carbon position. ontosight.ai A carbon-carbon double bond is located between the fifth and sixth carbon atoms, which is the source of its "unsaturated" classification. ontosight.ai Additionally, the molecule features two methyl group substituents at positions 6 and 10. ontosight.ai The molecular formula of the compound is C₁₃H₂₄O. evitachem.comepa.gov

The presence of the double bond at the C5-C6 position allows for the existence of stereoisomers, specifically E (entgegen) and Z (zusammen) isomers, depending on the spatial arrangement of the substituents around the double bond. The specific isomer can be crucial for its biological activity. The compound is also known by the synonym Tetrahydro-pseudo-ionone.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₄O evitachem.comepa.gov |

| Molecular Weight | 196.33 g/mol evitachem.comepa.gov |

| CAS Number | 689-66-7 evitachem.com |

| Classification | Unsaturated Ketone, Undecenone ontosight.aievitachem.com |

Academic Significance and Research Trajectories

The academic significance of this compound is multifaceted, with research trajectories extending into organic synthesis, chemical ecology, and plant science.

In the realm of organic synthesis , the compound serves as a key intermediate. For instance, it is utilized in processes to produce isophytol. google.com The synthesis of this compound itself can be achieved from 3,7-dimethyl-1-octen-3-ol (B92404) through reactions like the Carroll rearrangement, which involves diketene. google.com It can be further modified through reactions such as ethynylation and partial hydrogenation to create more complex molecules like 3,7,11-trimethyl-1,6-dodecadien-3-ol. google.com

A significant area of research is its role in chemical ecology . Unsaturated ketones with similar structures are known to function as semiochemicals, which are chemicals used for communication between organisms. ontosight.aidiva-portal.org Research has explored the role of related compounds as insect pheromones that can influence behaviors like mating and aggregation. ontosight.aigoogle.com For example, a study on the floral scent of Clusia aff. sellowiana, a plant pollinated by cockroaches, identified a related compound, (E)-Geranylacetone, as a component of its fragrance. oup.com The study of such compounds is crucial for developing integrated pest management (IPM) techniques that use natural insect behaviors for control. ontosight.ai Furthermore, research into the venom glands of the invasive yellow-legged hornet, Vespa velutina nigrithorax, has identified related undecenone compounds, highlighting the importance of this class of molecules in insect chemical signaling. academie-sciences.fr

In plant science and metabolomics , 6,10-Dimethyl-9-undecen-2-one was identified during metabolomic analysis of chili peppers (Capsicum annuum L.) subjected to drought stress, suggesting its potential involvement in the plant's response to environmental challenges. cyberleninka.ru The related compound geranyl acetone (B3395972) is a known natural product found in various fruits and essential oils. chemicalbook.com

Current and future research continues to explore the atmospheric degradation of such biogenic volatile organic compounds through processes like ozonolysis, which has implications for atmospheric chemistry and ecological signaling. bham.ac.uk The synthesis of diterpenes and other complex natural products also represents an active area of investigation where this compound and its derivatives are valuable precursors. ias.ac.in

Structure

2D Structure

3D Structure

Properties

CAS No. |

689-66-7 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

(E)-6,10-dimethylundec-5-en-2-one |

InChI |

InChI=1S/C13H24O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h9,11H,5-8,10H2,1-4H3/b12-9+ |

InChI Key |

COFFUYZBRGBAQS-FMIVXFBMSA-N |

Isomeric SMILES |

CC(C)CCC/C(=C/CCC(=O)C)/C |

Canonical SMILES |

CC(C)CCCC(=CCCC(=O)C)C |

Origin of Product |

United States |

Natural Occurrence and Biological Origin of 6,10 Dimethyl 5 Undecen 2 One

Biosynthetic Pathways and Precursors of 6,10-Dimethyl-5-undecen-2-one

Comprehensive research detailing the complete biosynthetic pathways and specific molecular precursors for this compound is not currently available. General principles of isoprenoid biosynthesis, which are responsible for a vast array of similar compounds in nature, would suggest a pathway involving the combination of isoprene units, but specific studies confirming this for this compound are absent.

Enzymatic Mechanisms in this compound Formation

There is no specific information available in the reviewed literature regarding the enzymatic mechanisms involved in the formation of this compound.

Distribution and Ecological Niches of this compound

Data regarding the ecological distribution and specific roles of this compound in the environment are not available. A Safety Data Sheet for the compound explicitly states that data on its toxicity to fish, persistence and degradability, bioaccumulative potential, and mobility in soil are unavailable. echemi.com

Synthetic Strategies and Chemical Derivatization of 6,10 Dimethyl 5 Undecen 2 One

Total Synthesis Approaches to 6,10-Dimethyl-5-undecen-2-one

The industrial production of this compound isomers, particularly geranylacetone (B162166), relies on several established synthetic routes. These methods are designed to construct the C13 carbon skeleton efficiently from smaller, readily available precursors.

One of the most prominent methods is the Carroll Reaction , which utilizes linalool (B1675412) and ethyl acetoacetate (B1235776) as primary raw materials. chemicalbook.comgoogle.com This reaction proceeds via a transesterification followed by a orgsyn.orgorgsyn.org-sigmatropic rearrangement (the Carroll rearrangement) of the resulting linalyl ester to furnish the target ketone. wikipedia.org Catalysts such as aluminum isopropoxide are commonly employed to facilitate this transformation. google.com

Another significant industrial route starts from myrcene (B1677589) . In one variation, myrcene reacts with methyl acetoacetate in the presence of a precious metal catalyst, followed by hydrolysis and decarboxylation to yield the final product. chemicalbook.comchemicalbook.com An alternative pathway involves the addition of hydrogen chloride to myrcene to form geranyl chloride, which then reacts with ethyl acetoacetate and undergoes subsequent hydrolysis and decarboxylation. chemicalbook.com

Commercially available geranylacetone serves as a starting material for the total synthesis of more complex natural products, such as the isomalabaricane triterpenoids (±)-rhabdastrellic acid A and (±)-stelletin E. acs.orgorganic-chemistry.org

| Synthetic Route | Key Starting Materials | Key Reaction/Catalyst | Primary Product |

|---|---|---|---|

| Carroll Reaction | Linalool, Ethyl acetoacetate | Aluminum isopropoxide | Geranylacetone |

| Myrcene Route 1 | Myrcene, Methyl acetoacetate | Rhodium catalyst | Geranylacetone |

| Myrcene Route 2 | Myrcene, Hydrogen chloride, Ethyl acetoacetate | Addition, Hydrolysis, Decarboxylation | Geranylacetone |

Stereoselective Synthesis of this compound Isomers

Control over the stereochemistry of the C5-C6 double bond is crucial for producing specific isomers like the (E)-isomer (geranylacetone) and the (Z)-isomer (neryl acetone). chemicalbook.comnist.govnist.gov While many industrial syntheses produce a mixture of these isomers, stereoselective methods aim to favor the formation of one over the other. chemicalbook.com

The Carroll reaction, for instance, typically yields a mixture of geranylacetone and neryl acetone (B3395972). One reported method using sodium dihydrogen phosphate (B84403) as a catalyst produced a total yield of 97.5% with a geranylacetone to neryl acetone ratio of approximately 6:4. chemicalbook.com

The geometry of the final product is often dictated by the stereochemistry of the starting materials and the reaction mechanism. For example, syntheses starting from geraniol (B1671447) or nerol, which are themselves (E) and (Z) isomers, can be designed to retain the double bond geometry in the final ketone product through careful selection of reagents and reaction conditions that avoid isomerization.

| Isomer | IUPAC Name | CAS Number | Key Structural Feature |

|---|---|---|---|

| (E)-isomer | (5E)-6,10-Dimethyl-5,9-undecadien-2-one | 3796-70-1 | trans-configuration at C5-C6 double bond |

| (Z)-isomer | (5Z)-6,10-Dimethyl-5,9-undecadien-2-one | 3879-26-3 | cis-configuration at C5-C6 double bond |

Preparation of Structurally Related Analogues and Derivatives of this compound

The versatile structure of this compound allows for the synthesis of numerous structurally related analogues and derivatives. A prominent example is pseudoionone (6,10-Dimethyl-3,5,9-undecatrien-2-one), a key intermediate in the synthesis of ionones, which are used in fragrances and for the production of Vitamin A. perfumerflavorist.comtaylorfrancis.comnist.gov

Pseudoionone is most commonly prepared via a base-catalyzed aldol (B89426) condensation of citral (B94496) with acetone. orgsyn.orgperfumerflavorist.com This reaction can be catalyzed by a variety of bases, including sodium hydroxide, potassium hydroxide, barium hydroxide, or sodium ethoxide, with yields typically in the range of 70-80%. orgsyn.orgperfumerflavorist.com Modern approaches have also utilized heterogeneous catalysts, such as lithium-modified magnesium oxide or lanthanum-modified calcium oxide, to create a more environmentally friendly and efficient process. taylorfrancis.comrsc.orgrsc.org The reaction produces a mixture of isomers, primarily the (E,E) and (E,Z) forms of 6,10-dimethyl-3,5,9-undecatrien-2-one. perfumerflavorist.comflavscents.comthegoodscentscompany.com

Other derivatives can be synthesized by modifying the starting materials or reaction pathways. For example, using different ketones in the aldol condensation with citral can lead to a variety of analogues with different substitution patterns. Furthermore, the geranylacetone molecule itself can be a precursor for derivatives like farnesol (B120207) and nerolidol. wikipedia.orgresearchgate.net

| Analogue/Derivative Name | Key Starting Materials | Synthetic Method | Structural Difference from Parent Compound |

|---|---|---|---|

| Pseudoionone | Citral, Acetone | Aldol Condensation | Additional C3-C4 double bond (conjugated system) |

| Farnesol | Geranylacetone | Further elaboration (e.g., Horner-Wadsworth-Emmons reaction followed by reduction) | Extended isoprenoid chain, terminal alcohol instead of ketone |

| Nerolidol | Geranylacetone | Further elaboration | Extended isoprenoid chain, internal tertiary alcohol instead of ketone |

Biological and Ecological Roles of 6,10 Dimethyl 5 Undecen 2 One

Role in Chemical Communication and Semiochemistry

Semiochemicals, which include pheromones and allelochemicals, are crucial for communication between organisms. These chemical signals mediate a wide range of behaviors, from mating and aggregation to defense and territory marking. Ketones, such as 6,10-Dimethyl-5-undecen-2-one and its structural relatives, are a significant class of semiochemicals found across various taxa.

Pheromonal Functions of this compound and Related Ketones

While specific pheromonal functions of this compound are not extensively documented in publicly available research, the broader class of methyl ketones to which it belongs has established roles as semiochemicals. A related compound, the C13 ketone Geranylacetone (B162166) (6,10-Dimethyl-5,9-undecadien-2-one), has been identified as a key volatile flavor compound in tomatoes and certain mushrooms. Its presence in essential oils from various plants suggests a role in plant-herbivore interactions or as a floral attractant. Furthermore, geranylacetone is utilized as a fragrance and flavoring agent, indicating its ability to elicit sensory responses.

Research into the chemical composition of mammalian scent marks has identified various volatile organic compounds, including ketones, that play a role in intraspecific communication. For instance, the urine of the caracal (Caracal caracal) contains a complex mixture of compounds that are believed to function in territorial marking and recognition. While this compound has not been explicitly identified in this context, the presence of other ketones underscores their importance in mammalian chemical signaling.

Inter- and Intraspecific Signaling Mediated by this compound

The role of this compound in mediating interactions between and within species is an area of ongoing scientific inquiry. The structural similarity of this compound to known insect repellents suggests a potential defensive function against herbivores or pests. For example, a patent has described the use of geranylacetone in combination with 6-Methyl-5-hepten-2-one as a pest repellent. google.com This indicates that these ketones can disrupt the normal behavior of certain insects, thereby providing protection to the host organism or substrate. Such repellent properties are a form of interspecific signaling, where a chemical cue from one species negatively affects another.

Within a species (intraspecific signaling), ketones can act as alarm pheromones, aggregation signals, or components of mating pheromones. Although direct evidence for this compound is limited, the well-established roles of similar ketones in insect communication provide a framework for its potential functions. For example, various ketones are known to be components of the sex pheromones of numerous moth species.

Interactions with Biological Systems

The interaction of chemical compounds with biological systems is fundamental to their ecological roles. This includes the perception of these molecules by sensory systems and their subsequent effects on behavior, as well as their direct impact on the viability of other organisms, such as microbes.

Chemoreception and Behavioral Responses to this compound

The detection of volatile organic compounds like this compound is mediated by specialized chemoreceptors, typically located in the antennae of insects or the olfactory epithelium of vertebrates. The binding of a specific molecule to these receptors triggers a neural signal that is interpreted by the brain, leading to a behavioral response.

The repellent effect of the related compound geranylacetone on insects is a clear example of a behavioral response mediated by chemoreception. google.com The detection of this ketone by an insect's olfactory system likely triggers an aversive response, causing the insect to move away from the source. This type of interaction is crucial for plants in defending themselves against herbivory and for potential applications in pest management.

Antimicrobial Activities of Ketone Compounds Related to this compound

A growing body of research has highlighted the antimicrobial properties of terpenoids, including ketone derivatives. These compounds can exhibit activity against a broad spectrum of microorganisms, including pathogenic bacteria and fungi. The lipophilic nature of many terpenoid ketones allows them to interact with and disrupt the cell membranes of microorganisms, leading to cell death.

Studies on the antifungal properties of ketone terpenes have demonstrated their efficacy against various fungal pathogens. For instance, thymoquinone, a monoterpenoid ketone, has shown significant inhibitory effects on the growth of Fusarium verticillioides, a major pathogen of maize. nih.gov The antifungal activity of ketone compounds is often related to their electronic properties. nih.gov

The table below summarizes the antifungal activity of several ketone terpenes against Fusarium verticillioides.

| Compound | Minimal Inhibitory Concentration (MIC) (mM) | Lethal Dose 25 (LD25) (mM) | Inhibition of Fungal Growth (%) |

| Thymoquinone | 0.87 | - | 100 |

| S-Carvone | 3.84 | 1.98 | 65.3 ± 3.8 |

| R-Carvone | 4.56 | 2.54 | 58.7 ± 2.5 |

| Dihydrocarvone | >3 | >3 | No significant effect |

| Camphor | >3 | >3 | No significant effect |

| Menthone | >3 | >3 | No significant effect |

| α-Thujone | >3 | >3 | No significant effect |

Data adapted from a study on the bioactivities of ketone terpenes. nih.gov

Similarly, essential oils containing ketones have demonstrated antibacterial activity. For example, undecan-2-one, a component of several essential oils, has shown low to moderate activity against both Gram-positive and Gram-negative bacteria but is more effective against yeasts and molds. researchgate.net The antimicrobial efficacy of these compounds is influenced by their chemical structure, including the presence of functional groups like hydroxyls and the degree of unsaturation.

The table below presents the antimicrobial activity of Undecan-2-one against various microorganisms.

| Microorganism | Minimal Inhibitory Concentration (MIC) |

| Escherichia coli | > 30 µL/mL |

| Bacillus subtilis | > 30 µL/mL |

| Candida mycoderma | High activity |

| Aspergillus niger | 1 µL/mL |

Data adapted from a study on the antimicrobial activity of Undecan-2-one and its derivatives. researchgate.net

Metabolic Transformations and Environmental Dynamics of 6,10 Dimethyl 5 Undecen 2 One

Biotransformation Pathways of 6,10-Dimethyl-5-undecen-2-one

Biotransformation, the enzyme-mediated alteration of chemical compounds by living organisms, plays a pivotal role in the metabolism of this compound. Microorganisms, including bacteria and fungi, are the primary drivers of these transformations, employing a diverse array of enzymes to modify the parent molecule.

Microbial and fungal biotransformation of terpenoids like this compound can lead to a variety of metabolites. These transformations are of significant interest as they can produce novel compounds with potentially altered biological activities. Fungi, in particular, are known for their ability to introduce functional groups at unactivated carbon atoms in a regio- and stereoselective manner, a process that is challenging to achieve through conventional chemical synthesis.

While specific studies on the microbial metabolites of this compound are limited, the biotransformation of the structurally similar compound geranylacetone (B162166) has been investigated. These studies provide a model for the likely metabolic fate of this compound. Fungal species are known to catalyze a range of reactions on terpenoid substrates, including hydroxylations, oxidations, and reductions. For instance, fungi are prolific producers of bioactive sesquiterpenoids derived from the cyclization of acyclic precursors.

Commonly observed microbial transformations of acyclic terpenoids involve allylic hydroxylations, epoxidation of double bonds, and oxidation of alcohol and aldehyde functionalities. Therefore, it is anticipated that microbial and fungal metabolism of this compound would yield a suite of hydroxylated and potentially cyclized derivatives.

Table 1: Plausible Microbial and Fungal Metabolites of this compound

| Parent Compound | Potential Transformation | Predicted Metabolite(s) |

| This compound | Hydroxylation | Hydroxylated derivatives at various positions |

| This compound | Epoxidation | Epoxides at the C5-C6 double bond |

| This compound | Reduction of ketone | 6,10-Dimethyl-5-undecen-2-ol |

| This compound | Cyclization | Various cyclic sesquiterpenoid structures |

Enzymatic hydroxylation is a key initial step in the metabolism of many organic compounds, including terpenoids. This reaction is primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a superfamily of heme-containing enzymes. nih.gov These enzymes are capable of introducing an oxygen atom from molecular oxygen into a C-H bond, thereby increasing the water solubility of the substrate and facilitating further metabolism and excretion.

In the context of this compound, several positions on the molecule are susceptible to enzymatic hydroxylation. The allylic positions (C-4 and C-7) are particularly reactive and are common targets for hydroxylation in unsaturated terpenoids. nih.gov Additionally, the terminal methyl groups (C-1 and C-11) and other methylene (B1212753) groups along the carbon chain can also be hydroxylated, albeit typically at a lower rate.

Other enzymatic modifications that may occur include the reduction of the ketone group at C-2 to a secondary alcohol, catalyzed by alcohol dehydrogenases. Furthermore, the double bond at C-5 could be a substrate for epoxidation, another common reaction catalyzed by CYPs, leading to the formation of an epoxide. These enzymatic modifications result in a diverse array of metabolites with varying polarities and biological activities.

Table 2: Key Enzymatic Modifications of Unsaturated Acyclic Terpenoids

| Enzymatic Reaction | Enzyme Class | Potential Site of Action on this compound |

| Hydroxylation | Cytochrome P450 Monooxygenases | Allylic positions (C-4, C-7), terminal methyl groups, other C-H bonds |

| Ketone Reduction | Alcohol Dehydrogenases | Carbonyl group at C-2 |

| Epoxidation | Cytochrome P450 Monooxygenases | C5-C6 double bond |

Environmental Degradation Mechanisms

In the environment, this compound is subject to various degradation processes that determine its persistence and fate. These mechanisms include atmospheric reactions initiated by photochemically generated radicals and biodegradation by microbial communities in soil and water.

As a volatile organic compound (VOC), this compound can be released into the atmosphere from various sources. Once in the atmosphere, its primary degradation pathway is through reaction with hydroxyl (OH) radicals, which are ubiquitously present during the daytime. copernicus.org The reaction of OH radicals with unsaturated ketones primarily involves the addition of the radical to the carbon-carbon double bond. copernicus.org This initial reaction leads to the formation of a carbon-centered radical, which then rapidly reacts with molecular oxygen to form a peroxy radical (RO2). Subsequent reactions of the peroxy radical, particularly with nitric oxide (NO), can lead to the formation of a variety of smaller, more oxidized products, including aldehydes, ketones, and organic nitrates. copernicus.org

Ozonolysis, the reaction with ozone (O3), is another important atmospheric degradation pathway for unsaturated compounds. wikipedia.org The reaction of ozone with the double bond of this compound would lead to the formation of a primary ozonide, which is unstable and rapidly decomposes to form a carbonyl compound and a Criegee intermediate. The Criegee intermediate is a highly reactive species that can undergo various reactions, including decomposition and reaction with other atmospheric constituents, to form a range of secondary pollutants. The degradation of vegetable matter by ozone is a known source of geranylacetone and other ketones. wikipedia.org

Table 3: Predicted Atmospheric Degradation Products of this compound

| Degradation Process | Primary Reactant | Key Intermediates | Potential Products |

| Atmospheric Oxidation | OH radical | Peroxy radicals (RO2) | Smaller aldehydes and ketones, organic nitrates, secondary organic aerosol |

| Ozonolysis | Ozone (O3) | Primary ozonide, Criegee intermediate | Smaller aldehydes and ketones (e.g., acetone (B3395972), 4-oxopentanal) |

In soil and aquatic environments, the primary fate of this compound is biodegradation by indigenous microbial populations. The rate and extent of biodegradation are influenced by a variety of environmental factors, including temperature, pH, oxygen availability, and the presence of other nutrients.

The biodegradation of ketones can proceed through several pathways. One common initial step is the carboxylation of the ketone, as has been observed in the anaerobic degradation of acetone. nih.gov This reaction introduces a carboxyl group, forming a β-keto acid, which can then be further metabolized through central metabolic pathways. Another potential pathway involves the initial hydroxylation of the molecule, as discussed in the biotransformation section, followed by further oxidation and cleavage of the carbon chain.

In terrestrial environments, soil microorganisms, including bacteria and fungi, are well-equipped to degrade a wide range of organic compounds. The presence of a diverse microbial community enhances the likelihood of complete mineralization of this compound to carbon dioxide and water. Similarly, in aquatic systems, microbial communities in the water column and sediments play a crucial role in the breakdown of this compound. The relatively high volatility of this compound may also lead to its partitioning from the water to the atmosphere, where it would be subject to atmospheric degradation processes.

Advanced Analytical and Spectroscopic Characterization of 6,10 Dimethyl 5 Undecen 2 One

Chromatographic Methodologies

Chromatography is the cornerstone for the separation of 6,10-Dimethyl-5-undecen-2-one from complex sample matrices. Given its volatile nature, gas chromatography (GC) is the technique of choice, offering high efficiency and resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates individual components from a mixture based on their volatility and interaction with a stationary phase within a capillary column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a chemical fingerprint for identification.

For the analysis of this compound, a non-polar or semi-polar capillary column is typically used. The mass spectrum is characterized by a molecular ion peak corresponding to its molecular weight and a series of fragment ions resulting from the cleavage of the molecule. Key fragmentation pathways for ketones often involve McLafferty rearrangement and alpha-cleavage adjacent to the carbonyl group. While a specific experimental spectrum for this compound is not publicly available, predicted spectra for closely related isomers can serve as a guide for identification.

Below is a table summarizing typical GC-MS parameters for the analysis of volatile terpenes and ketones.

| Parameter | Typical Value/Condition | Purpose |

| Injection Mode | Split/Splitless | Split mode is used for concentrated samples to avoid column overload, while splitless is for trace analysis. |

| Inlet Temperature | 250 - 270 °C | Ensures rapid and complete vaporization of the sample. |

| Carrier Gas | Helium or Hydrogen | Inert gas that carries the sample through the column. |

| Column Type | Fused silica (B1680970) capillary column with a non-polar (e.g., 5% phenyl-methylpolysiloxane) or semi-polar stationary phase. | Separates compounds based on boiling point and polarity. |

| Oven Program | Initial temp 40-60°C, ramped at 5-10°C/min to 250-300°C. | A temperature gradient allows for the separation of compounds with a wide range of boiling points. |

| MS (B15284909) Ionization | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |

| MS Mass Range | 40 - 500 m/z | Covers the expected mass range of the molecular ion and its fragments. |

Multidimensional Gas Chromatography (GCxGC) for Complex Mixtures

When analyzing highly complex samples where compounds may co-elute even with high-resolution capillary columns, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. In GCxGC, the effluent from a primary GC column is continuously trapped, refocused, and injected onto a second, shorter column with a different stationary phase (e.g., non-polar in the first dimension and polar in the second). This two-step separation provides a much higher peak capacity, resolving components that would otherwise overlap in a single-column separation.

The coupling of GCxGC with a high-performance Time-of-Flight Mass Spectrometer (TOFMS) is particularly advantageous. TOFMS detectors can acquire full mass spectra at very high speeds (e.g., 200 spectra/s), which is necessary to adequately sample the very narrow peaks (typically <100 ms wide) generated in the second dimension of a GCxGC separation. This combination allows for the confident identification of compounds in complex matrices by providing both clean mass spectra for library matching and structured two-dimensional chromatograms.

| Parameter | Typical Value/Condition | Purpose |

| 1st Dimension Column | 30-60 m, non-polar (e.g., Rxi-5 Sil MS) | Primary separation, typically based on boiling point. |

| 2nd Dimension Column | 1-2 m, polar (e.g., Rxi-17 Sil MS) | Secondary, fast separation based on polarity. |

| Modulator | Cryogenic or Thermal | Traps and re-injects fractions from the 1st to the 2nd dimension column. |

| Modulation Period | 2 - 5 seconds | Determines the frequency of transfer between the two columns. |

| Detector | Time-of-Flight Mass Spectrometer (TOFMS) | Provides high-speed data acquisition necessary for the narrow peaks from the 2nd dimension. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are used for a complete structural assignment.

¹H NMR: The ¹H NMR spectrum would show distinct signals for each chemically non-equivalent proton. Protons on the methyl groups would appear as singlets or doublets in the upfield region (approx. 0.9-2.2 ppm). The protons on the double bond (vinylic protons) would resonate in the downfield region (approx. 5.1-5.8 ppm). Protons on carbons adjacent to the carbonyl group would be shifted further downfield.

¹³C NMR: The ¹³C NMR spectrum would display a signal for each unique carbon atom. The carbonyl carbon (C=O) would have the most downfield chemical shift (typically >200 ppm). Carbons of the C=C double bond would appear in the 120-140 ppm range, while the aliphatic carbons would resonate in the upfield region (10-60 ppm). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

To confirm the connectivity, two-dimensional NMR experiments would be essential:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.

**6.3. Advanced Mass Spectrometry Techniques for Identification

Structure Activity Relationship Sar and Computational Studies of 6,10 Dimethyl 5 Undecen 2 One

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 6,10-Dimethyl-5-undecen-2-one is intrinsically linked to its molecular architecture. Modifications to its core structure can lead to significant changes in its efficacy, as demonstrated in various biological assays. A key area of investigation has been the development of derivatives to enhance specific activities, such as larvicidal effects.

Research into the larvicidal properties of geranylacetone (B162166) derivatives against the mosquito species Culex quinquefasciatus has provided valuable SAR data. While geranylacetone itself exhibits a moderate larvicidal effect, the synthesis of various analogs has shown that the introduction of different amine functionalities can substantially alter this activity. This suggests that the core geranylacetone scaffold provides a foundational structure that can be modified to enhance potency. For instance, the conversion of the ketone group to a hydrazone and the introduction of aromatic moieties have been shown to significantly increase larvicidal efficacy.

A study on geranylacetone derivatives highlighted that the presence of keto and hydrazine groups may be pivotal for their biological effects. mdpi.com One particular derivative, 5,9-dimethyl-1-phenyl-3-(2-(3-phenylallylidene)hydrazinyl)deca-4,8-dien-1-one, demonstrated significantly higher larvicidal activity compared to the parent geranylacetone molecule. mdpi.com This underscores the importance of the terminal portion of the molecule in its interaction with biological targets. The addition of a bulky, aromatic hydrazine group appears to be a key determinant for enhanced larvicidal action.

| Compound | Structure | LD₅₀ (µg/mL) |

|---|---|---|

| Geranylacetone | 67.2 mdpi.com | |

| Derivative 1a | Modification with a specific amine | 42.0 mdpi.com |

| Derivative 1f (5,9-dimethyl-1-phenyl-3-(2-(3-phenylallylidene)hydrazinyl)deca-4,8-dien-1-one) | Modification with a phenylallylidene hydrazinyl group | 14.1 mdpi.com |

Stereochemical Influences on this compound Function

Stereochemistry plays a crucial role in the biological function of this compound. The compound exists as two geometric isomers, the (E)-isomer, commonly known as geranylacetone, and the (Z)-isomer, known as nerylacetone. The spatial arrangement of the substituents around the C5=C6 double bond differs between these two isomers, leading to distinct three-dimensional shapes that can influence their interaction with biological receptors.

The significance of this stereoisomerism is evident in the compound's antifeedant activity against the green peach aphid, Myzus persicae. Both geranylacetone and nerylacetone exhibit deterrent effects on this insect, but subtle differences in their efficacy suggest that the geometry of the molecule is a factor in its biological activity. A study demonstrated that while both isomers induce a weak pre-ingestive deterrent response, they primarily act as post-ingestive deterrents, causing aphids to refuse to settle on treated leaves after an initial taste.

The epoxidation of the terminal double bond in both geranylacetone and nerylacetone did not lead to significant alterations in their antifeedant activity profiles. This suggests that for this particular biological function, the stereochemistry at the C5=C6 double bond is a more critical determinant than modifications at the far end of the molecule.

| Compound | Isomer | Biological Effect |

|---|---|---|

| Geranylacetone | (E)-isomer | Post-ingestive deterrent activity |

| Nerylacetone | (Z)-isomer | Post-ingestive deterrent activity |

| Epoxygeranylacetone | (E)-isomer derivative | Similar activity profile to geranylacetone |

| Epoxynerylacetone | (Z)-isomer derivative | Similar activity profile to nerylacetone |

Theoretical Chemistry and Computational Modeling of this compound

Theoretical chemistry and computational modeling are powerful tools for understanding the structure-activity relationships of biologically active molecules like this compound at a molecular level. These methods allow for the prediction of physicochemical properties, the simulation of interactions with biological targets, and the rational design of new, more potent analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are particularly valuable in this regard.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For terpenoids, including geranylacetone, QSAR studies have indicated that properties like lipophilicity, molecular shape, and electrostatic properties are often key determinants of their biological effects. nih.gov These models can be used to predict the activity of untested compounds, thereby prioritizing synthetic efforts.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method has been applied to geranylacetone to understand its interaction with insect odorant receptors (ORs). For example, in the tsetse fly, Glossina fuscipes fuscipes, geranylacetone is a component of a repellent blend. Molecular docking studies have identified putative ORs that interact with geranylacetone, with predicted binding affinities indicating a stable interaction. icipe.org These in silico studies provide insights into the molecular basis of olfaction and can guide the development of new insect repellents.

| Computational Method | System Studied | Key Findings/Parameters | Reference |

|---|---|---|---|

| QSAR | Neuroprotective activity of terpenoids | Activity governed by lipophilicity, shape index, and electrostatic properties. | nih.gov |

| Molecular Docking | Geranylacetone with Glossina fuscipes fuscipes odorant receptors (e.g., GffOr2a2, GffOr59a, GffOr33b) | Predicted binding affinities suggesting stable interactions. | icipe.org |

| Thermodynamic Analysis | Inclusion complex of geranylacetone with β-cyclodextrin | ΔH = 11.66 kJ mol⁻¹, ΔS = 0.082 kJ mol⁻¹, ΔG = -14.49 kJ mol⁻¹ | nih.gov |

Concluding Perspectives and Emerging Research Avenues for 6,10 Dimethyl 5 Undecen 2 One

Integration of Omics Data in 6,10-Dimethyl-5-undecen-2-one Research

While specific multi-omics studies on this compound are not yet prevalent in published literature, the application of these technologies is a logical and powerful next step for optimizing its biotechnological production. The integration of genomics, transcriptomics, proteomics, and metabolomics provides a holistic view of the cellular processes involved in synthesizing this target molecule, enabling a systems-level understanding and rational engineering strategy. frontiersin.orgnih.gov

In the context of producing this compound in a microbial host like Saccharomyces cerevisiae or Yarrowia lipolytica, integrated omics analysis would be instrumental in identifying metabolic bottlenecks, understanding regulatory networks, and assessing the cellular response to genetic modifications. nih.govnih.govsysbio.se

Transcriptomics: RNA-sequencing (RNA-Seq) can reveal the expression levels of all genes in an engineered microbe. nih.gov In a strain designed to produce this compound, this would allow researchers to confirm the high-level expression of introduced pathway genes and, more importantly, to identify native genes that are unexpectedly up- or down-regulated. For instance, transcriptomic data might reveal the upregulation of competing metabolic pathways or stress-response genes, indicating metabolic burden or product toxicity. nih.gov

Proteomics: By quantifying the abundance of proteins, proteomics can verify that the enzymes of the biosynthetic pathway are being produced effectively. nih.gov It can identify rate-limiting steps where transcript levels are high but corresponding enzyme concentrations are low, suggesting issues with translation or protein stability. Targeted proteomics can precisely quantify key enzymes in the mevalonate (MVA) pathway, such as HMG-CoA reductase (HMGR) or farnesyl pyrophosphate (FPP) synthase, to ensure a balanced metabolic flux towards the precursor geranyl pyrophosphate (GPP). nih.gov

Metabolomics: This technology involves the comprehensive analysis of intracellular and extracellular metabolites. creative-proteomics.com In an engineered strain, metabolomic profiling can precisely identify metabolic bottlenecks by detecting the accumulation of a specific pathway intermediate and the depletion of its downstream product. sciety.org For example, an accumulation of HMG-CoA coupled with low levels of mevalonate would definitively pinpoint HMG-CoA reductase as a rate-limiting step, guiding further engineering efforts. chalmers.se

The true power of this approach lies in the integration of these data layers. By correlating gene expression with protein levels and metabolite concentrations, researchers can build comprehensive models of the metabolic network to predict the outcomes of further genetic interventions and design more efficient cell factories for this compound production. nih.govsciety.org

| Omics Technology | Key Data Generated | Potential Insights for this compound Production | Example Engineering Target Identified |

|---|---|---|---|

| Transcriptomics | mRNA expression levels of all genes | Identifies transcriptional bottlenecks, competing pathways, and cellular stress responses. | Upregulation of a gene in a pathway that diverts acetyl-CoA away from the MVA pathway. |

| Proteomics | Abundance of enzymes and other proteins | Pinpoints rate-limiting enzymes and reveals post-transcriptional regulation issues. | Low levels of a heterologous terpene synthase despite high mRNA levels. |

| Metabolomics | Concentrations of precursors, intermediates, and byproducts | Directly locates metabolic bottlenecks and quantifies carbon flux distribution. | Accumulation of farnesyl pyrophosphate (FPP) and low final product titer, indicating inefficient synthase activity. |

Novel Biotechnological Applications and Future Directions

The development of microbial cell factories for the de novo synthesis of this compound represents a significant future direction, offering a sustainable and potentially more cost-effective alternative to chemical synthesis. researchgate.netmedcraveonline.com Advances in synthetic biology and metabolic engineering have already demonstrated high-yield production of related terpenoids in hosts like E. coli and various yeasts, providing a clear roadmap for this compound. nih.govfrontiersin.orgoup.com

Metabolic Engineering for Microbial Production: The biosynthesis of this compound proceeds via the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In yeast, these are produced through the mevalonate (MVA) pathway. figshare.com Key engineering strategies, proven effective for related molecules like geraniol (B1671447) and amorphadiene, can be directly applied: figshare.comnih.gov

Directing Carbon Flux: In S. cerevisiae, the enzyme Erg20p (FPP synthase) naturally converts GPP to FPP, which is a precursor for sterols. To increase the availability of GPP for sesquiterpene synthesis, mutations can be introduced into the ERG20 gene to create variants that favor GPP accumulation. figshare.com

Optimizing Synthase Expression: The final step requires a specific terpene synthase. While a dedicated this compound synthase is not well-characterized, enzymes with promiscuous activity or engineered synthases could be employed to convert a precursor like farnesyl pyrophosphate to the desired product.

The oleaginous yeast Yarrowia lipolytica is an especially promising host due to its high flux of acetyl-CoA, a key precursor for the MVA pathway. nih.govdoaj.orgacs.orgnih.gov

| Engineering Strategy | Genetic Target(s) | Host Organism Example | Objective |

|---|---|---|---|

| Upregulate MVA Pathway | Overexpress tHMG1, ERG10, IDI1 | Saccharomyces cerevisiae | Increase the pool of precursors IPP and DMAPP. mdpi.com |

| Redirect Carbon Flux | Mutate ERG20 (FPP synthase) | Saccharomyces cerevisiae | Increase the availability of GPP or FPP for terpene synthases. figshare.com |

| Downregulate Competing Pathways | Repress ERG9 (squalene synthase) promoter | Saccharomyces cerevisiae | Prevent diversion of FPP to sterol biosynthesis. nih.gov |

| Compartmentalization | Target biosynthetic enzymes to peroxisomes | Saccharomyces cerevisiae | Increase local substrate concentrations and mitigate product toxicity. nih.gov |

Future Directions: Beyond its use in flavors and fragrances, the biotechnological production of this compound opens avenues for its use as a platform chemical. It is a known intermediate for the synthesis of other high-value molecules, including isophytol (a precursor to Vitamin E) and other sesquiterpenes like nerolidol and farnesol (B120207). nih.govchemicalbook.com Establishing a robust microbial production platform for this compound could therefore feed into the production of a wider range of valuable bioproducts.

Furthermore, related acyclic sesquiterpenes and their derivatives are known to function as semiochemicals (signaling chemicals) in insects. sciety.org Future research could explore the potential of this compound in this area. Biotechnological production would be a key enabler for supplying sufficient quantities of the compound for agricultural research and the potential development of novel, environmentally benign pest management strategies. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.